

# Quantitative PCR Analysis of SSK1 Gene Expression in *Saccharomyces cerevisiae*

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## Compound of Interest

Compound Name: *Ssk1*

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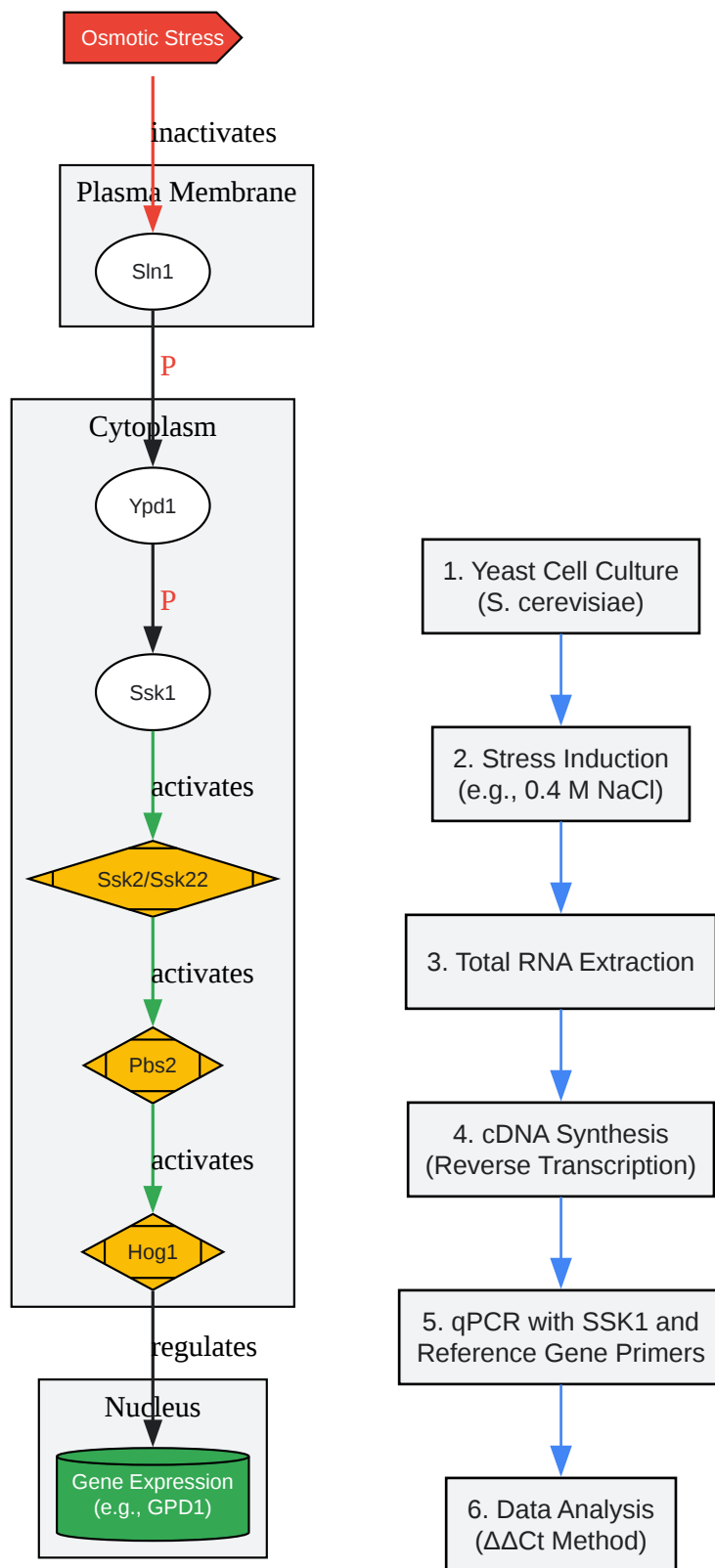
## Introduction

The **SSK1** gene in *Saccharomyces cerevisiae* encodes a response regulator protein that is a key component of the High Osmolarity Glycerol (HOG) signaling pathway. This pathway is a mitogen-activated protein kinase (MAPK) cascade crucial for the yeast's adaptation to environmental stresses, particularly high osmolarity and oxidative stress.[1] Under hyperosmotic conditions, the HOG pathway is activated, leading to the accumulation of intracellular glycerol, which counteracts the osmotic pressure and prevents water loss. **SSK1** plays a pivotal role in one of the two upstream branches of the HOG pathway, the Sln1-Ypd1-**Ssk1** phosphorelay system.[2] This document provides detailed protocols for the quantitative analysis of **SSK1** gene expression using reverse transcription quantitative polymerase chain reaction (RT-qPCR), a sensitive and widely used technique for quantifying mRNA levels.

## Signaling Pathway

Under normal osmotic conditions, the transmembrane histidine kinase Sln1 is active and phosphorylates Ypd1. Phosphorylated Ypd1, in turn, phosphorylates the **Ssk1** response regulator. This phosphorylation keeps **Ssk1** in an inactive state. Upon hyperosmotic stress, Sln1 is inactivated, leading to the dephosphorylation of Ypd1 and consequently **Ssk1**. The unphosphorylated, active form of **Ssk1** then activates the downstream MAPKKs, Ssk2 and Ssk22, which subsequently activate the MAPKK Pbs2 and the MAPK Hog1. Activated Hog1

translocates to the nucleus and initiates a transcriptional program to counteract the osmotic stress.



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## References

- 1. Osmotic Stress Signaling and Osmoadaptation in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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